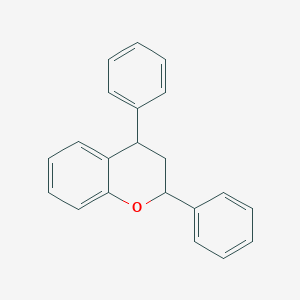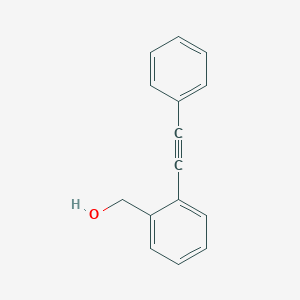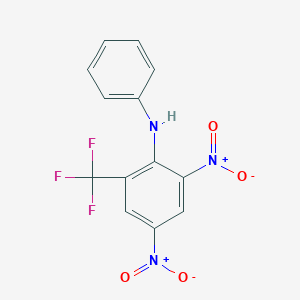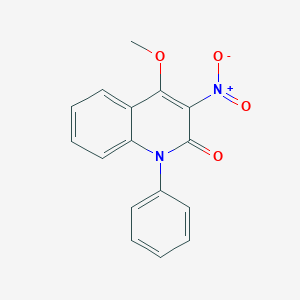
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone, also known as NMQ, is a synthetic compound that has been extensively studied for its potential pharmacological properties. NMQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities.
作用机制
The exact mechanism of action of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone is not fully understood. However, it has been proposed that 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone may exert its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has also been found to reduce oxidative stress and lipid peroxidation, indicating its potential as an antioxidant agent. In addition, 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been found to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as a chemotherapeutic agent.
实验室实验的优点和局限性
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has also been extensively studied for its potential pharmacological properties, which makes it a well-characterized compound. However, there are also limitations to using 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone in lab experiments. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has not been extensively studied in vivo, and its toxicity profile is not well understood. Therefore, caution should be taken when using 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone in lab experiments.
未来方向
There are several future directions for the study of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone. Further studies are needed to fully understand the mechanism of action of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone and its potential pharmacological properties. In addition, more studies are needed to investigate the toxicity profile of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone and its potential side effects. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone may also have potential as a scaffold for the development of novel drugs with improved pharmacological properties. Overall, the study of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has the potential to lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with methanol and sodium hydroxide to form 3-nitro-4-methoxybenzoic acid. This intermediate is then reacted with 1-phenyl-1,2,3,6-tetrahydropyridine-2-one in the presence of phosphorus oxychloride to produce 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone. The yield of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent stoichiometry.
科学研究应用
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been extensively studied for its potential pharmacological properties. It has been found to exhibit a range of biological activities such as anti-inflammatory, antioxidant, antitumor, antiviral, and antifungal activities. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. It has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
CAS 编号 |
141945-60-0 |
|---|---|
产品名称 |
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone |
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
4-methoxy-3-nitro-1-phenylquinolin-2-one |
InChI |
InChI=1S/C16H12N2O4/c1-22-15-12-9-5-6-10-13(12)17(11-7-3-2-4-8-11)16(19)14(15)18(20)21/h2-10H,1H3 |
InChI 键 |
AYHABYZVLDOLII-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



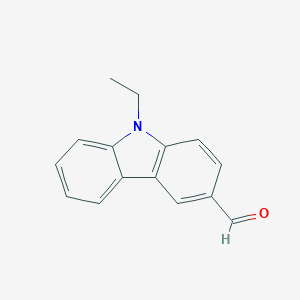

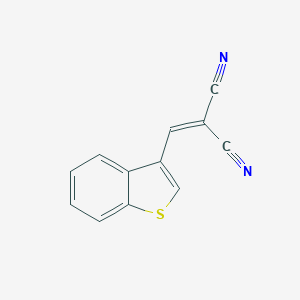
![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)



![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
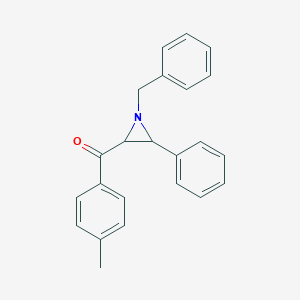
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)

